Ac-RYYRWK-NH2

Descripción general

Descripción

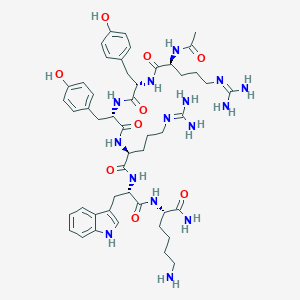

Ac-RYYRWK-NH2 is described as a potent partial agonist at the nociceptin/orphanin FQ receptor, with no affinity for µ-, κ-, or δ-opioid receptors. It has been characterized as selective for the nociceptin receptor, with radiolabeled [3H]this compound used in receptor-binding experiments to explore pharmacology and receptor-ligand interaction of the nociceptin receptor (Thomsen et al., 2000).

Synthesis Analysis

Synthesis and characterization of novel cyclic analogues of this compound were conducted, though these structures showed much less activity compared to the original hexapeptide. This highlights the specificity and potency of this compound's structure in its biological activity (Thomsen et al., 2000).

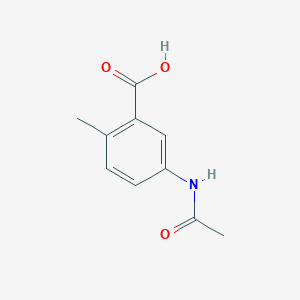

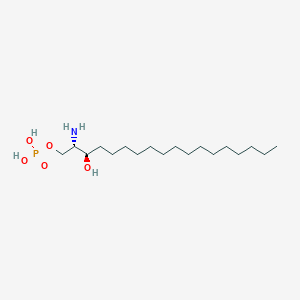

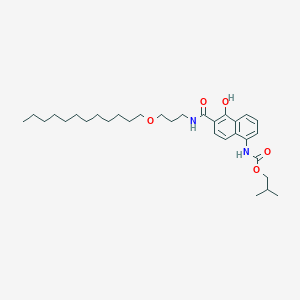

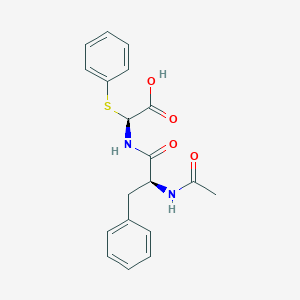

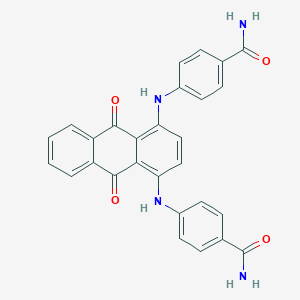

Molecular Structure Analysis

No direct studies detailing the molecular structure analysis of this compound were found in the provided papers. The focus remains on the pharmacological characterization and receptor interactions.

Chemical Reactions and Properties

This compound's chemical reactivity and interaction with receptors, particularly its selectivity and partial agonist behavior at the nociceptin/orphanin FQ peptide (NOP) receptor, are well documented. It displaces [3H]N/OFQ similarly to N/OFQ in vitro, indicating its competitive binding and functional selectivity (Kapusta et al., 2005).

Physical Properties Analysis

The physical properties, such as binding affinity and selectivity of this compound, have been extensively studied, showing high levels of receptor binding in key brain regions, which correlates with its pharmacological effects. These studies utilized radiolabeled [3H]this compound to map its distribution and interaction within rat brain sections, revealing insights into its selective receptor targeting (Thomsen et al., 2000).

Chemical Properties Analysis

The chemical properties analysis primarily focuses on this compound's interaction with the nociceptin/orphanin FQ receptor, illustrating its unique pharmacology and potential for therapeutic application without engaging opioid receptors. This specificity underlines its chemical properties in mediating biological responses through receptor engagement (Thomsen et al., 2000).

Aplicaciones Científicas De Investigación

Agonista del Receptor de Nociceptin/Orfanina FQ

Ac-RYYRWK-NH2 se ha descrito como un potente agonista parcial en el receptor de nociceptina (NC)/orfanina FQ . Este receptor participa en el dolor y la analgesia, y el péptido no tiene afinidad por los receptores opioides µ-, κ- o δ- . Esto lo convierte en una herramienta valiosa para estudiar el receptor de nociceptina y su papel en la modulación del dolor.

Radioligando para Experimentos de Unión al Receptor

This compound se ha marcado radiactivamente y caracterizado en experimentos de unión al receptor . El uso de péptidos marcados radiactivamente permite el estudio de las interacciones receptor-ligando, lo que puede proporcionar información valiosa sobre la función y la farmacología del receptor .

Desarrollo de Nuevos Análogos

La estructura de this compound se ha utilizado como base para la síntesis de nuevos análogos . Estos análogos se han modificado en el extremo N-terminal con ácidos 1-[(metoxifosfonil)metilamino]cicloalcano-carboxílicos . El desarrollo de estos análogos puede conducir al descubrimiento de nuevos fármacos con propiedades farmacológicas mejoradas.

Estudio de los Receptores Acoplados a Proteínas G

El receptor de nociceptina, al que se dirige this compound, es un receptor acoplado a proteína G . Por lo tanto, este péptido se puede utilizar para estudiar la función y la regulación de estos importantes receptores celulares .

Potencial Desarrollo de Fármacos Antiparkinson

Los datos recientes indican que los antagonistas de NOP son dignos de desarrollar como fármacos antiparkinson innovadores . Como this compound es un potente agonista parcial en el receptor NOP, podría utilizarse potencialmente en el desarrollo de nuevos tratamientos para la enfermedad de Parkinson

Mecanismo De Acción

Target of Action

Ac-RYYRWK-NH2 is a potent and selective partial agonist for the nociceptin receptor (NOP) . The NOP receptor, also known as the orphanin FQ receptor, is a G protein-coupled receptor involved in pain and anxiety responses .

Mode of Action

This compound interacts with the NOP receptor as a partial agonist The compound has a high affinity for the NOP receptor, with a Ki value of 0.71 nM .

Biochemical Pathways

The NOP receptor is part of the opioid receptor family, which is involved in various physiological processes including pain regulation, mood, and food intake . As a partial agonist of the NOP receptor, this compound can modulate these processes.

Result of Action

Upon binding to the NOP receptor, this compound triggers a response that can modulate physiological processes such as pain regulation and food intake . .

Análisis Bioquímico

Biochemical Properties

Ac-RYYRWK-NH2 interacts with the NOP receptor, displaying a high affinity for it . It binds to rat cortical membranes ORL1 with a Kd of 0.071 nM . The peptide displaces [3H]N/OFQ, and similar to N/OFQ, it inhibits forskolin-induced cAMP formation .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the NOP receptor. It has been shown to produce a selective water diuresis without marked cardiovascular or behavioral effects in conscious rats . The peptide’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism, all of which are mediated through the NOP receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the NOP receptor. It behaves as a partial agonist, inhibiting electrically induced contractions with submaximal efficacy compared with N/OFQ . The peptide blocks the responses to N/OFQ, with ZP120, a structure-inducing probe (SIP) conjugated version of this compound, being approximately 50-fold more potent .

Temporal Effects in Laboratory Settings

It has been noted that the renal responses to ZP120, a SIP-modified version of this compound, were of greater magnitude and duration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Dose-response studies in rats have shown that at doses that produced a sodium-potassium-sparing aquaresis, this compound elicited a mild vasodilatory response without reflex tachycardia .

Metabolic Pathways

It is known that the peptide interacts with the NOP receptor, which is a G-protein coupled receptor . This suggests that it may be involved in G-protein mediated signaling pathways.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROQVQIJRORFAZ-SKGSPYGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1012.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)

![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)